![molecular formula C12H22N2O3S B2601498 N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide CAS No. 2305385-10-6](/img/structure/B2601498.png)
N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide
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Description
N-(3-Methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide , also known as acrylfentanyl , is a potent opioid analgesic . It belongs to the class of synthetic opioids and is structurally related to fentanyl. Acrylfentanyl has gained attention as a designer drug and has been sold online .
Synthesis Analysis
The synthesis of acrylfentanyl involves the modification of the fentanyl structure. While specific synthetic routes may vary, it typically includes the introduction of an acryloyl group at a specific position on the fentanyl scaffold. Researchers have explored various synthetic methods to produce acrylfentanyl derivatives .
Molecular Structure Analysis
The molecular formula of acrylfentanyl is C22H26N2O . Its chemical structure consists of a piperidine ring with a prop-2-enamide moiety attached to the nitrogen atom. The phenyl ring contributes to its opioid activity, and the acryloyl group modifies its pharmacological properties .
Chemical Reactions Analysis
Acrylfentanyl exhibits potent opioid activity, similar to fentanyl. It binds to μ-opioid receptors in the central nervous system, leading to analgesia, euphoria, and respiratory depression. Its IC50 (half maximal inhibitory concentration) for displacing naloxone is approximately 1.4 nM , making it slightly more potent than fentanyl itself. Acrylfentanyl’s longer duration of action contributes to its appeal as a designer drug .
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-1-propan-2-ylsulfonylpiperidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-5-12(15)13-11-6-7-14(8-10(11)4)18(16,17)9(2)3/h5,9-11H,1,6-8H2,2-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXTZHNTWCJMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C=C)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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